Synthetic Efficiency: High Yield in Pyrimido[4,5-d]pyrimidine Synthesis
In a patented synthesis of pyrimido[4,5-d]pyrimidin-3-yl derivatives for maintaining embryonic stem cell pluripotency, 2-chloro-4-(methylamino)pyrimidine-5-carbaldehyde demonstrated high synthetic utility. The compound was synthesized from its vinyl precursor in a 95% yield via ozonolysis. In a subsequent reductive amination step, it reacted with a complex benzamide aniline to yield a key intermediate in 64% [1].
| Evidence Dimension | Synthetic Yield in Ozonolysis |
|---|---|
| Target Compound Data | 95% yield (2.40 g from 2.50 g precursor) |
| Comparator Or Baseline | Not explicitly compared in this step; yield is a direct measure of efficiency for this specific transformation. |
| Quantified Difference | N/A (Direct yield measurement) |
| Conditions | Ozonolysis in CHCl3/MeOH at -78°C followed by treatment with dimethyl sulfide; product purified by flash chromatography [1]. |
Why This Matters
This high yield confirms the compound's viability as a scalable intermediate in complex molecule synthesis, reducing procurement costs and improving synthetic route efficiency.
- [1] Chen, S., Ding, S., Yan, F., & Schultz, P. G. (2006). Compounds that maintain pluripotency of embryonic stem cells. WO2006135824A1. World Intellectual Property Organization. View Source
